An In-depth Technical Guide to the Core Properties of 4-Prenyloxyresveratrol
An In-depth Technical Guide to the Core Properties of 4-Prenyloxyresveratrol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 4-prenyloxyresveratrol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of its parent compound, resveratrol, and other prenylated or O-alkylated derivatives. The information herein is intended to serve as a foundational resource to guide future research and development efforts.
Introduction
4-Prenyloxyresveratrol is a derivative of resveratrol, a well-studied stilbenoid known for its diverse pharmacological activities. The introduction of a prenyl group to the 4'-hydroxyl position of resveratrol is a strategic modification aimed at potentially enhancing its biological properties. Prenylation, the attachment of a hydrophobic prenyl group, is known to influence the lipophilicity, membrane permeability, and target interactions of parent compounds, often leading to improved efficacy. This guide delves into the anticipated core properties of 4-prenyloxyresveratrol, drawing comparisons with resveratrol and other relevant derivatives.
Chemical and Physical Properties
| Property | 4-Prenyloxyresveratrol (Predicted/Inferred) | Resveratrol (Experimental) | Reference/Justification |
| Molecular Formula | C₁₉H₂₀O₃ | C₁₄H₁₂O₃ | Based on chemical structure. |
| Molecular Weight | 296.36 g/mol | 228.24 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | Not available | 253-255 | Data for resveratrol is well-established. The melting point of 4-prenyloxyresveratrol would require experimental determination. |
| Solubility | Predicted to have low aqueous solubility but good solubility in organic solvents like DMSO and ethanol. | Water: ~3 mg/100 mL; Soluble in ethanol, DMSO. | Prenylation increases lipophilicity, likely decreasing aqueous solubility while enhancing solubility in nonpolar solvents. A supplier notes solubility in DMSO. |
| LogP | Predicted to be higher than resveratrol. | 3.1 | The addition of the hydrocarbon prenyl group increases the compound's hydrophobicity. |
Biological Activities
The biological activities of 4-prenyloxyresveratrol are anticipated to be modulated by the prenyl moiety, potentially leading to enhanced potency compared to resveratrol.
Anticancer Activity
Prenylation has been shown to increase the antiproliferative activities of resveratrol and its analogs against various cancer cell lines[1]. While specific IC₅₀ values for 4-prenyloxyresveratrol are not available, data for C-prenylated resveratrol derivatives suggest a significant enhancement of anticancer effects.
Table of IC₅₀ Values for Antiproliferative Activity of Resveratrol and a C-Prenylated Derivative (for comparative purposes)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Resveratrol | PANC-1 (Pancreatic) | 78.3 ± 9.6 (48h) | [2] |
| Resveratrol | BxPC-3 (Pancreatic) | 76.1 ± 7.8 (48h) | [2] |
| 4-C-Prenyl Piceatannol | HepG₂ (Liver) | 12.71 ± 0.23 | [3] |
Note: The data for 4-C-Prenyl Piceatannol is for a C-prenylated derivative of a different stilbenoid and is provided to illustrate the potential effect of prenylation.
Anti-inflammatory Activity
Resveratrol is a known inhibitor of inflammatory pathways. The addition of a prenyl group may enhance the anti-inflammatory properties of 4-prenyloxyresveratrol. Studies on other prenylated stilbenoids suggest they can inhibit key inflammatory mediators and signaling pathways such as NF-κB[4].
Antioxidant Activity
The antioxidant capacity of resveratrol is well-documented. While the core phenolic structure responsible for antioxidant activity is retained in 4-prenyloxyresveratrol, the modification at the 4'-hydroxyl group may influence its radical scavenging ability. However, prenylated phenolics are generally reported to possess good antioxidant activities[1].
Pharmacokinetics
The pharmacokinetic profile of resveratrol is characterized by rapid metabolism and low bioavailability. O-alkylation, including prenylation, is a strategy employed to improve the metabolic stability and bioavailability of polyphenols.
| Parameter | 4-Prenyloxyresveratrol (Predicted) | Resveratrol (Experimental) | Reference/Justification |
| Bioavailability | Potentially higher than resveratrol. | < 1% | O-methylation of resveratrol has been shown to increase bioavailability. A similar trend is expected for O-prenylation. |
| Half-life (t₁/₂) | Potentially longer than resveratrol. | ~8–14 minutes (unconjugated) | Increased lipophilicity and protection of a key metabolic site may slow clearance. |
| Metabolism | Expected to undergo phase II metabolism (glucuronidation, sulfation) at the remaining free hydroxyl groups. The ether linkage may be more stable to cleavage than the free hydroxyl group of resveratrol. | Extensive first-pass metabolism via glucuronidation and sulfation. | General metabolic pathway for polyphenols. |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the basic properties of 4-prenyloxyresveratrol.
Synthesis of 4-Prenyloxyresveratrol
A common method for the synthesis of O-prenylated phenols is the Williamson ether synthesis.
Protocol:
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Dissolve resveratrol in a suitable polar aprotic solvent (e.g., acetone, DMF).
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Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl groups.
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Add prenyl bromide dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours to overnight.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the inorganic salts.
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Evaporate the solvent under reduced pressure.
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Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate 4-prenyloxyresveratrol.
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Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
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Prepare a stock solution of 4-prenyloxyresveratrol in a suitable solvent (e.g., methanol or ethanol).
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Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
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Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent (typically 0.1 mM).
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In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.
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Add an equal volume of the different concentrations of 4-prenyloxyresveratrol solution to the respective wells/cuvettes.
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Include a control containing the DPPH solution and the solvent only.
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Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a spectrophotometer.
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Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
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Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Cell Viability Assay (Antiproliferative Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
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Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Prepare various concentrations of 4-prenyloxyresveratrol in the cell culture medium.
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Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
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Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
NF-κB Activation Assay (Anti-inflammatory Activity)
This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence or by a reporter gene assay.
Protocol (Immunofluorescence):
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Seed cells (e.g., RAW 264.7 macrophages) on coverslips in a 24-well plate.
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Pre-treat the cells with different concentrations of 4-prenyloxyresveratrol for 1-2 hours.
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Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 30-60 minutes. Include an unstimulated control.
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Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer (e.g., BSA in PBS).
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Incubate the cells with a primary antibody against the NF-κB p65 subunit.
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Wash and then incubate with a fluorescently labeled secondary antibody.
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Counterstain the nuclei with DAPI.
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Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
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Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
MAPK Phosphorylation Assay (Signaling Pathway Analysis)
Western blotting is commonly used to detect the phosphorylation status of MAPK pathway proteins like ERK, JNK, and p38.
Protocol (Western Blot):
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Plate cells and treat them with 4-prenyloxyresveratrol followed by stimulation with an appropriate agonist (e.g., LPS, TNF-α) for a short duration (e.g., 15-30 minutes).
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Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.
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Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) forms of the respective MAPK proteins or a housekeeping protein like β-actin.
Signaling Pathways and Mechanisms of Action
Based on the known mechanisms of resveratrol, 4-prenyloxyresveratrol is likely to modulate similar signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
Resveratrol has been shown to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival. This inhibition can occur through multiple mechanisms, including preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit.
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Resveratrol has been shown to modulate these pathways, often inhibiting their activation in response to pro-inflammatory or pro-cancerous stimuli.
Conclusion and Future Directions
4-Prenyloxyresveratrol represents a promising derivative of resveratrol with the potential for enhanced biological activity and improved pharmacokinetic properties. The addition of the prenyl group is a well-established strategy in medicinal chemistry to increase lipophilicity and cellular uptake. While direct experimental evidence is currently lacking, the foundational knowledge of resveratrol and other prenylated stilbenoids provides a strong rationale for its investigation as a potential therapeutic agent.
Future research should focus on:
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Total synthesis and characterization: A robust synthetic route and full analytical characterization are necessary first steps.
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In vitro evaluation: Comprehensive screening of its antioxidant, anti-inflammatory, and anticancer activities, including determination of IC₅₀ values against a panel of cell lines.
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Mechanism of action studies: Elucidating its specific effects on key signaling pathways such as NF-κB and MAPK.
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Pharmacokinetic studies: In vivo evaluation of its bioavailability, metabolism, and half-life in animal models.
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Safety and toxicity profiling: Assessment of its potential toxicity in vitro and in vivo.
This guide serves as a starting point for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 4-prenyloxyresveratrol. The provided experimental protocols and mechanistic insights are intended to facilitate the initiation of such investigations.
References
- 1. Biosynthesis of resveratrol derivatives and evaluation of their anti-inflammatory activity - ProQuest [proquest.com]
- 2. Antiproliferative effect of resveratrol in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of resveratrol derivatives and evaluation of their anti-inflammatory activity [ouci.dntb.gov.ua]
- 4. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
